(E/Z)-ZL0420
説明
Structure
3D Structure
特性
IUPAC Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQADUROYWADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E/Z)-ZL0420: A Technical Guide to its Mechanism of Action as a Selective BRD4 Inhibitor
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction: (E/Z)-ZL0420 is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a critical epigenetic reader that plays a key role in regulating gene expression, particularly in the context of inflammation and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and its efficacy in preclinical models of airway inflammation. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanism of Action: Targeting the BRD4 Bromodomains
This compound functions by competitively binding to the acetyl-lysine (KAc) binding pockets within the two N-terminal bromodomains (BD1 and BD2) of BRD4. This binding event prevents BRD4 from interacting with acetylated histones and other transcription factors, thereby disrupting its ability to regulate gene transcription.
Docking studies reveal that ZL0420 fits into the BRD4 BD1 binding pocket, establishing critical interactions with key residues. A crucial hydrogen bond is formed between the hydroxyl group of ZL0420's phenol (B47542) ring and the side chain of asparagine 140 (Asn140). An additional water-mediated hydrogen bond is formed with tyrosine 97 (Tyr97). The inhibitor also makes hydrophobic contacts with the conserved WPF (Trp81-Pro82-Phe83) shelf. This specific binding mode is thought to contribute to its selectivity for BRD4 over other BET family members like BRD2.
Quantitative Data Summary
The inhibitory activity of ZL0420 has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Potency of ZL0420 against BRD4 Bromodomains
| Target | IC50 Value |
| BRD4 BD1 | 27 nM |
| BRD4 BD2 | 32 nM |
| Data sourced from MedChemExpress and Selleck Chemicals product pages. |
Table 2: In Vitro Efficacy of ZL0420 in Inhibiting TLR3-Dependent Gene Expression in hSAECs
| Gene Target | IC50 Value (µM) |
| ISG54 | ~0.49 - 0.86 |
| ISG56 | ~0.49 - 0.86 |
| IL-8 | ~0.49 - 0.86 |
| Groβ | ~0.49 - 0.86 |
| IL-6 | Submicromolar |
| RSAD2/CIG5 | Submicromolar |
| Data reflects the potency in inhibiting poly(I:C)-induced gene expression in human small airway epithelial cells (hSAECs). |
Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by disrupting the NF-κB-BRD4 signaling axis, which is crucial for the expression of pro-inflammatory genes in response to viral pathogens.
In the context of viral-induced airway inflammation, pattern recognition receptors like Toll-like receptor 3 (TLR3) and RIG-I are activated by viral components such as double-stranded RNA (mimicked by poly(I:C)). This activation triggers a downstream signaling cascade that leads to the activation of the NF-κB transcription factor, specifically the RelA subunit. Activated RelA then recruits BRD4 to the promoters and enhancers of target genes.
BRD4 has intrinsic histone acetyltransferase (HAT) activity, which leads to the acetylation of histone H3 at lysine (B10760008) 122 (H3K122Ac), a modification that facilitates chromatin decompaction and transcriptional elongation. BRD4 also recruits the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in initiating productive transcription.
ZL0420 disrupts this entire process. By binding to BRD4, it prevents the formation of the RelA-BRD4 complex and blocks BRD4's interaction with chromatin. This leads to a reduction in H3K122 acetylation and a decrease in Pol II phosphorylation, ultimately suppressing the transcription of NF-κB-dependent pro-inflammatory genes like IL-6, IL-8, and various chemokines.
Below is a diagram illustrating the TLR3-NF-κB-BRD4 signaling pathway and the inhibitory action of ZL0420.
Caption: ZL0420 inhibits the TLR3-NF-κB-BRD4 signaling pathway in airway epithelial cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of ZL0420.
In Vitro Inhibition of Poly(I:C)-Induced Gene Expression
-
Cell Line: Telomerase-immortalized human small airway epithelial cells (hSAECs).
-
Treatment: hSAECs are pretreated with varying concentrations of ZL0420 (e.g., 0.01 nM to 100 µM) for 24 hours.
-
Stimulation: Cells are then stimulated with poly(I:C) (10 µg/ml) for 4 hours to mimic a viral infection and activate the TLR3 pathway.
-
Analysis: Total RNA is extracted from the cells. The expression levels of innate immune genes (e.g., IL6, RSAD2/CIG5, ISG54, ISG56, IL-8
ZL0420 Binding Affinity to BRD4 Bromodomains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of ZL0420 to the bromodomains of Bromodomain-containing protein 4 (BRD4). ZL0420 is a potent and selective inhibitor of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 plays a crucial role in the regulation of gene transcription and is a key target in the development of therapeutics for various diseases, including cancer and inflammation.[1][2] This document summarizes the quantitative binding data, details the experimental protocols used for its determination, and visualizes key concepts through diagrams.
Quantitative Binding Affinity Data
The binding affinity of ZL0420 for the two tandem bromodomains of BRD4, BD1 and BD2, has been determined using time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[1] The half-maximal inhibitory concentration (IC50) values demonstrate that ZL0420 is a potent inhibitor of both bromodomains.
Table 1: IC50 Values of ZL0420 for BRD4 Bromodomains
| Bromodomain | IC50 (nM) |
| BRD4 BD1 | 27 |
| BRD4 BD2 | 32 |
Data sourced from a TR-FRET assay.[1][3][4][5]
ZL0420 also exhibits significant selectivity for BRD4 over other members of the BET family, such as BRD2 and BRD3, as well as non-BET proteins.[1][6]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The following protocol outlines the general steps for determining the binding affinity of inhibitors to BRD4 bromodomains using a TR-FRET assay. This method measures the disruption of the interaction between a terbium (Tb)-labeled BRD4 bromodomain (donor) and a fluorescently labeled acetylated histone peptide (acceptor).
Materials:
-
Purified recombinant BRD4 BD1 or BRD4 BD2 protein labeled with a terbium chelate (donor).
-
A biotinylated peptide containing an acetylated lysine (B10760008) residue, recognized by the bromodomain.
-
Streptavidin-conjugated dye (e.g., APC or d2) as the acceptor.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).
-
Test compound (ZL0420) serially diluted in assay buffer.
-
384-well low-volume microplates.
-
A microplate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~620 nm for terbium and ~665 nm for the acceptor).
Procedure:
-
Reagent Preparation: Prepare working solutions of the Tb-labeled BRD4 protein, the biotinylated acetylated peptide, and the streptavidin-acceptor conjugate in assay buffer at their optimized concentrations.
-
Compound Dispensing: Add the serially diluted ZL0420 or control compounds to the wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no BRD4 protein).
-
Addition of Assay Components: Add the Tb-labeled BRD4 protein and the biotinylated acetylated peptide to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Addition of Acceptor: Add the streptavidin-acceptor conjugate to all wells.
-
Second Incubation: Incubate the plate for another defined period (e.g., 30-60 minutes) to allow the streptavidin to bind to the biotinylated peptide.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the fluorescence emission at 620 nm and 665 nm after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: TR-FRET assay workflow for determining ZL0420 binding affinity.
BRD4 Signaling Pathway and Inhibition by ZL0420
BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and transcription factors through its bromodomains.[1] This interaction recruits the positive transcription elongation factor b (P-TEFb) complex, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional activation of target genes, including oncogenes and pro-inflammatory genes.[2] ZL0420 competitively binds to the acetyl-lysine binding pocket of BRD4's bromodomains, preventing its association with chromatin and thereby inhibiting gene transcription.[1][4]
Caption: Mechanism of BRD4-mediated transcription and its inhibition by ZL0420.
Comparative Binding Affinity of ZL0420
Caption: ZL0420 exhibits potent and similar binding affinity to both BRD4 BD1 and BD2.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. BRD4 Bromodomain 1 Inhibitor Screening Using A Homogeneous Proximity Assay [bioprocessonline.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (E/Z)-ZL0420 as a Selective BRD4 Antagonist
This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic readers that regulate gene expression.[1][2] The inhibition of BRD4 has emerged as a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory conditions.[2][3] This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.
This compound is a racemic mixture of (Z)-ZL0420 and (E)-ZL0420 isomers.[4] It was developed through a structure-based drug design approach to selectively target the acetyl-lysine (KAc) binding pocket of BRD4.
Data Presentation
The following tables summarize the quantitative data for this compound, showcasing its potency and selectivity.
Table 1: In Vitro Binding Affinity of ZL0420 against BET Bromodomains
| Target | IC50 (nM) | Reference |
| BRD4 BD1 | 27 | |
| BRD4 BD2 | 32 |
Table 2: Selectivity Profile of ZL0420 against BET Family Members
| Target | Selectivity (fold vs. BRD4) | IC50 (µM) | Reference |
| BRD2 | 30 - 60x | 0.77 - 1.8 | |
| BRD3 | 50 - 90x | 2.2 - 2.5 | |
| BRDT | 70 - 120x | 2.8 - 3.3 | |
| CBP | >200x | >10 |
Table 3: Cellular Activity of ZL0420 in Human Small Airway Epithelial Cells (hSAECs)
| Target Gene | IC50 (µM) | Assay Condition | Reference |
| ISG54 | 0.49 - 0.86 | TLR3-dependent innate immune gene program | |
| ISG56 | 0.49 - 0.86 | TLR3-dependent innate immune gene program | |
| IL-8 | 0.49 - 0.86 | TLR3-dependent innate immune gene program | |
| Groβ | 0.49 - 0.86 | TLR3-dependent innate immune gene program | |
| IL-6 | Submicromolar | Poly(I:C)-induced expression |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding
This assay is utilized to determine the in vitro binding affinity of inhibitors to the bromodomains of BRD4.
-
Reagents: Recombinant human BRD4 BD1 and BD2 proteins, biotinylated histone H4 peptide, europium-labeled anti-histone antibody, and streptavidin-conjugated APC.
-
Procedure:
-
Add the BRD4 bromodomain protein to a 384-well plate.
-
Introduce a serial dilution of this compound.
-
Add the biotinylated histone H4 peptide.
-
Incubate to allow for binding.
-
Add the europium-labeled anti-histone antibody and streptavidin-conjugated APC.
-
Incubate to allow for FRET signal development.
-
-
Data Analysis: Measure the FRET signal using a suitable plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistical equation.
Cellular Assay for Innate Immune Gene Expression
This assay evaluates the ability of this compound to inhibit the expression of inflammatory genes in a cellular context.
-
Cell Line: Human Small Airway Epithelial Cells (hSAECs).
-
Procedure:
-
Pre-treat hSAECs with varying concentrations of this compound overnight.
-
Stimulate the cells with the TLR3 agonist polyinosinic:polycytidylic acid (poly(I:C)) (10 µg/ml for 4 hours) to induce an innate immune response.
-
Harvest the cells and extract total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of target genes (e.g., IL-6, ISG54, ISG56, IL-8, Groβ).
-
-
Data Analysis: Normalize the gene expression levels to a housekeeping gene. The IC50 values are determined by plotting the percent inhibition against the log concentration of the compound.
In Vivo Mouse Model of Airway Inflammation
This model assesses the in vivo efficacy of this compound in a disease-relevant setting.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer this compound to the mice via intraperitoneal injection (10 mg/kg body weight).
-
One day after the initial treatment, administer a second dose of ZL0420 immediately followed by intranasal administration of poly(I:C) (300 µg) to induce airway inflammation.
-
Euthanize the mice one day after poly(I:C) challenge.
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissues for analysis.
-
-
Data Analysis: Analyze the BALF for inflammatory cell counts and cytokine levels. Process the lung tissues for histological examination to assess the extent of inflammation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by BRD4 and inhibited by this compound.
Caption: BRD4-mediated inflammatory signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the experimental workflow for the evaluation of this compound.
Caption: Experimental workflow for the development and evaluation of this compound.
Logical Relationship of BRD4 Inhibition
This diagram illustrates the logical flow from BRD4 inhibition to the observed therapeutic effect.
Caption: Logical flow of the mechanism of action for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of (E/Z)-ZL0420: A Technical Guide
(E/Z)-ZL0420 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family member, Bromodomain-containing protein 4 (BRD4). As a member of the BET family, BRD4 is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. ZL0420 has demonstrated significant therapeutic potential, particularly in the context of inflammation. This document provides a comprehensive overview of its pharmacological properties, mechanism of action, and experimental validation.
Mechanism of Action
ZL0420 functions by competitively binding to the acetyl-lysine (KAc) binding pockets of the two N-terminal bromodomains (BD1 and BD2) of BRD4. This binding action prevents BRD4 from interacting with acetylated histones, thereby inhibiting the recruitment of the transcriptional machinery required for the expression of specific genes.
Docking studies reveal that ZL0420 fits efficiently into the BRD4 BD1 binding pocket. The inhibitor's structure, featuring a substituted aminophenol moiety, a diazene (B1210634) linker, and a dihydroquinolin-2(1H)-one tail, allows for critical interactions with key amino acid residues. Notably, it forms a direct hydrogen bond with Asn140 and an indirect, water-mediated hydrogen bond with Tyr97. Further stability is achieved through a T-shaped π-π interaction with Trp81 and water-mediated interactions with Lys91. These interactions effectively sandwich the inhibitor within the binding pocket, leading to its high binding affinity.
Quantitative Pharmacological Data
The potency and selectivity of ZL0420 have been quantified through various assays. The data highlights its nanomolar affinity for BRD4 bromodomains and its selectivity over other BET family members, such as BRD2.
Table 1: Binding Affinity and Selectivity of ZL0420
| Target | IC50 Value | Selectivity vs. BRD2 | Assay Method |
|---|---|---|---|
| BRD4 BD1 | 27 nM | ~30-60 fold | TR-FRET |
| BRD4 BD2 | 32 nM | ~30-60 fold | TR-FRET |
Table 2: In Vitro Efficacy of ZL0420 in Human Small Airway Epithelial Cells (hSAECs)
| Target Gene | IC50 Value | Experimental Context |
|---|---|---|
| ISG54 | 0.49 - 0.86 µM | TLR3-dependent innate immune gene program |
| ISG56 | 0.49 - 0.86 µM | TLR3-dependent innate immune gene program |
| IL-8 | 0.49 - 0.86 µM | TLR3-dependent innate immune gene program |
| Groβ | 0.49 - 0.86 µM | TLR3-dependent innate immune gene program |
Modulated Signaling Pathway: TLR3-NFκB-BRD4 Axis
ZL0420 has been shown to effectively suppress the Toll-like receptor 3 (TLR3)-dependent innate immune response. In the airway epithelium, viral components like polyinosinic:polycytidylic acid (poly(I:C)) activate TLR3, triggering a signaling cascade that leads to the activation of the NF-κB transcription factor (specifically the RelA subunit). Activated NF-κB then recruits BRD4 to the promoters of pro-inflammatory genes, leading to their transcription. ZL0420 disrupts this process by preventing BRD4 from binding to chromatin, thereby blocking the expression of inflammatory genes like IL-6, IL-8, and various interferons.
Caption: ZL0420 inhibits the TLR3-NFκB-BRD4 inflammatory signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay This assay is used to determine the binding affinity of inhibitors to bromodomains.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain.
-
Protocol:
-
Recombinant BRD4 bromodomain proteins (BD1 or BD2) are used.
-
A mix of the BRD4 protein, a biotinylated histone H4 peptide, and the inhibitor (ZL0420) at various concentrations is prepared.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Europium-labeled anti-GST antibody (donor) and streptavidin-APC (acceptor) are added.
-
After incubation, the TR-FRET signal is read. A decrease in signal indicates displacement of the histone peptide by the inhibitor.
-
IC50 values are calculated from the dose-response curves.
-
2. In Vitro hSAEC Gene Expression Assay This cell-based assay evaluates the efficacy of ZL0420 in a biologically relevant system.
-
Cell Culture: Human small airway epithelial cells (hSAECs) are cultured under standard conditions.
-
Protocol:
-
hSAECs are pre-treated with varying concentrations of ZL
-
(E/Z)-ZL0420: A Potent and Selective Modulator of the NF-κB Signaling Pathway via BRD4 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of inflammatory responses, making it a pivotal target for therapeutic intervention in a host of diseases. This technical guide delves into the role and mechanism of (E/Z)-ZL0420, a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), and its subsequent impact on the NF-κB signaling cascade. This compound acts not by directly inhibiting NF-κB itself, but by targeting the transcriptional coactivator BRD4, which is essential for the expression of a wide array of NF-κB-dependent pro-inflammatory genes. This guide provides a comprehensive overview of the quantitative data supporting the efficacy and selectivity of ZL0420, detailed experimental protocols for its characterization, and visual diagrams to elucidate its mechanism of action within the NF-κB pathway.
Introduction to this compound and the NF-κB Signaling Pathway
The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines or pathogen-associated molecular patterns (PAMPs), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the active NF-κB, typically the p50/RelA(p65) heterodimer, to translocate to the nucleus.
Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes. For robust transcriptional activation of many pro-inflammatory genes, NF-κB recruits co-activators, including Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism in epigenetic regulation. Specifically, the interaction of BRD4 with acetylated RelA/p65 is crucial for the recruitment of the positive transcriptional elongation factor b (P-TEFb) and subsequent phosphorylation of RNA Polymerase II, leading to productive transcriptional elongation of NF-κB target genes.
This compound is a novel, potent, and selective small-molecule inhibitor of BRD4. It has been identified as an effective modulator of inflammatory responses by disrupting the crucial NF-κB-BRD4 axis.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the NF-κB signaling pathway through its high-affinity binding to the acetyl-lysine (KAc) binding pockets of the two N-terminal bromodomains (BD1 and BD2) of BRD4. By occupying these pockets, ZL0420 competitively inhibits the interaction of BRD4 with acetylated histones and, critically, with acetylated RelA/p65. This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of a broad range of NF-κB-dependent pro-inflammatory genes, including cytokines and chemokines.
The key interactions of ZL0420 within the BRD4 BD1 binding pocket include the formation of hydrogen bonds with Asn140 and, via a water molecule, with Tyr97. This effectively blocks the downstream signaling cascade that is dependent on the NF-κB-BRD4 interaction, leading to a potent anti-inflammatory effect.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay Type | IC50 (nM) |
|---|---|---|
| BRD4 BD1 | TR-FRET | 27 |
| BRD4 BD2 | TR-FRET | 32 |
Table 2: In Vitro Inhibition of TLR3-Dependent Gene Expression in hSAECs by this compound
| Gene Target | IC50 (µM) |
|---|---|
| ISG54 | 0.49 - 0.86 |
| ISG56 | 0.49 - 0.86 |
| IL-8 | 0.49 - 0.86 |
| Groβ | 0.49 - 0.86 |
Table 3: Selectivity of this compound for BRD4 over other BET Family Members
| Bromodomain | Selectivity Fold (vs. BRD4) |
|---|
| BRD2 | ~30-60 fold higher selectivity for BRD4 |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the role of this compound in the NF-κB signaling pathway.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of inhibitors to bromodomains.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. Inhibition of the protein-peptide interaction by a compound like ZL0420 leads to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant BRD4 BD1 or BD2 protein is incubated with a biotinylated acetylated histone H4 peptide.
-
Serial dilutions of this compound are added to the protein-peptide mixture.
-
A Europium-labeled anti-GST antibody and a Streptavidin-labeled acceptor are added.
-
After incubation, the TR-FRET signal is measured using a suitable plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is employed to quantify the effect of ZL0420 on the expression of NF-κB target genes.
-
Principle: qRT-PCR measures the amount of a specific mRNA transcript in a
Methodological & Application
Application Notes and Protocols for (E/Z)-ZL0420 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E/Z)-ZL0420 is a racemic compound, with its (E)-isomer, ZL0420, acting as a potent and selective inhibitor of the Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a key epigenetic reader in the Bromodomain and Extra-Terminal (BET) family of proteins, which plays a crucial role in regulating the transcription of genes involved in inflammation and cancer.[2] ZL0420 exerts its inhibitory effect by binding to the acetyl-lysine (KAc) binding pockets of BRD4's two bromodomains, BD1 and BD2.[2] This document provides detailed protocols for utilizing this compound in cell culture experiments, particularly for investigating its anti-inflammatory effects in human small airway epithelial cells (hSAECs).
Mechanism of Action
ZL0420 has been shown to disrupt the Toll-like receptor 3 (TLR3) signaling pathway.[3] Activation of TLR3 by agonists like polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA, triggers a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). BRD4 is a critical coactivator for NF-κB-mediated transcription of pro-inflammatory genes. By inhibiting BRD4, ZL0420 prevents the recruitment of the transcriptional machinery to the promoters of these genes, leading to a reduction in their expression.
Data Presentation
(E)-ZL0420 Inhibitory Activity
| Target | IC₅₀ (nM) | Assay Type | Reference |
| BRD4 BD1 | 27 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| BRD4 BD2 | 32 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
(E)-ZL0420 Cellular Activity in hSAECs (poly(I:C) stimulation)
| Target Gene | Cellular IC₅₀ (µM) | Assay Type | Reference |
| IL-6 | 0.49 - 0.86 | Q-RT-PCR | |
| ISG54 (IFIT1) | 0.49 - 0.86 | Q-RT-PCR | |
| ISG56 (IFIT2) | 0.49 - 0.86 | Q-RT-PCR | |
| IL-8 (CXCL8) | 0.49 - 0.86 | Q-RT-PCR | |
| Groβ (CXCL2) | 0.49 - 0.86 | Q-RT-PCR |
This compound Cytotoxicity in hSAECs
| Concentration (µM) | Cell Viability | Assay Type | Reference |
| Up to 40 | No apparent cytotoxicity | Annexin V/PE Staining (Flow Cytometry) |
Experimental Protocols
Protocol 1: Human Small Airway Epithelial Cell (hSAEC) Culture
This protocol describes the routine culture and passaging of hSAECs.
Materials:
-
Primary Human Small Airway Epithelial Cells (hSAECs)
-
Bronchial Epithelial Growth Medium (BEGM) or similar specialized airway epithelial cell medium
-
Collagen-coated culture flasks and plates
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin/EDTA solution or a gentler dissociation reagent like Accutase
-
Trypan Blue solution
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw cryopreserved hSAECs rapidly in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed BEGM. Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Plating: Discard the supernatant and resuspend the cell pellet in fresh BEGM. Plate the cells onto a collagen-coated T-75 flask.
-
Maintenance: Culture the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.
-
Passaging: When cells reach 70-90% confluency, aspirate the medium and wash with PBS. Add Trypsin/EDTA or Accutase and incubate at 37°C until cells detach. Neutralize the enzyme with medium containing serum or a trypsin inhibitor, and centrifuge the cells.
-
Subculturing: Resuspend the cell pellet in fresh BEGM and plate at a recommended seeding density (e.g., 4 x 10³ cells/cm²).
Protocol 2: this compound Treatment and Poly(I:C) Stimulation
This protocol details the treatment of hSAECs with this compound followed by inflammatory stimulation.
Materials:
-
Cultured hSAECs in collagen-coated plates (e.g., 12-well or 24-well)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Poly(I:C)
-
Serum-free or appropriate basal medium for treatment
-
PBS
Procedure:
-
Cell Seeding: Seed hSAECs in collagen-coated plates at a density that will result in a confluent monolayer at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM). Store at -20°C or -80°C.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range for determining IC₅₀ is 0.01 nM to 100 µM. The final DMSO concentration should be kept low (e.g., <0.1%) and consistent across all wells, including the vehicle control.
-
Aspirate the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
-
Poly(I:C) Stimulation:
-
Following the 24-hour pre-treatment, add poly(I:C) directly to the medium to a final concentration of 10 µg/mL.
-
Incubate for an additional 4-6 hours.
-
-
Harvesting: After incubation, the cells can be harvested for downstream analysis such as RNA extraction for Q-RT-PCR or protein extraction for Western blotting.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound on hSAECs.
Materials:
-
hSAECs seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1% NP40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seeding and Treatment: Seed hSAECs in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0-40 µM) for 24-48 hours. Include vehicle-only and untreated controls.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Quantitative Real-Time PCR (Q-RT-PCR)
This protocol is for measuring the expression of inflammatory genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based Q-PCR master mix
-
Gene-specific primers (see table below)
-
Q-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control hSAECs using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a cDNA synthesis kit.
-
Q-PCR Reaction: Set up the Q-PCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: Analyze the results using the 2-ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
Human Inflammatory Gene Primers for Q-RT-PCR:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| IL-6 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC |
| IL-8 (CXCL8) | ACTGAGAGTGATTGAGAGTGGACC | AACCCTCTGCACCCAGTTTTC |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Protocol 5: Western Blotting
This protocol is for analyzing protein levels of key components in the TLR3-NF-κB-BRD4 pathway.
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
Application Notes and Protocols for ZL0420 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ZL0420, a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), in in vivo mouse models of airway inflammation.
Introduction
ZL0420 is a small molecule inhibitor that selectively targets the bromodomains of BRD4, a key epigenetic reader involved in the transcriptional regulation of pro-inflammatory genes. By binding to the acetyl-lysine binding pocket of BRD4, ZL0420 disrupts the interaction between BRD4 and acetylated histones, thereby downregulating the expression of inflammatory mediators. This makes ZL0420 a valuable tool for studying the role of BRD4 in inflammatory diseases and for preclinical evaluation of BRD4 inhibition as a therapeutic strategy.
Mechanism of Action: Inhibition of the TLR3-NFκB-BRD4 Axis
ZL0420 exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 3 (TLR3) dependent innate immune pathway. In the context of viral infections or synthetic viral mimics like polyinosinic:polycytidylic acid (poly(I:C)), TLR3 activation triggers a signaling cascade that leads to the activation of the transcription factor NF-κB (specifically the RelA subunit). Activated NF-κB then recruits BRD4 to the promoters of pro-inflammatory genes, initiating their transcription. ZL0420 blocks this critical step by preventing BRD4 from binding to chromatin, thus suppressing the inflammatory response.
Figure 1: ZL0420 inhibits the TLR3-NFκB-BRD4 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for ZL0420 based on available literature.
Table 1: In Vitro Activity of ZL0420
| Parameter | Value | Cell Line | Assay |
| IC₅₀ (BRD4 BD1) | 27 nM | - | Biochemical Assay |
| IC₅₀ (BRD4 BD2) | 32 nM | - | Biochemical Assay |
| IC₅₀ (TLR3-dependent gene expression) | 0.49 - 0.86 µM | hSAECs | Gene Expression Analysis |
Table 2: In Vivo Dosage and Administration in Mouse Models
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6 | |
| Dosage | 10 mg/kg or 50 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Vehicle | 10% DMSO / 60% PEG-400 / 30% Saline |
Table 3: Pharmacokinetic Parameters of ZL0420 in Rats (Intravenous Administration, 10 mg/kg)
| Parameter | Value |
| t₁/₂ (h) | Moderate (Specific value not provided) |
| AUC | High |
| Clearance | Relatively high |
| Oral Bioavailability | Low |
Table 4: Summary of In Vivo Efficacy in a Poly(I:C)-Induced Airway Inflammation Mouse Model
| Endpoint | Effect of ZL0420 Treatment |
| Neutrophil Infiltration in BALF | Significantly reduced |
| Total Leukocytes in BALF | Significantly reduced |
| Pro-inflammatory Cytokine Expression (e.g., IL-6, KC) | Significantly reduced |
| Airway Inflammation (Histology) | Markedly inhibited |
| Poly(I:C)-induced Weight Loss | Normalized |
Experimental Protocols
Preparation of ZL0420 for In Vivo Administration
Materials:
-
ZL0420 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG-400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 60% PEG-400, and 30% saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 600 µL of PEG-400, and 300 µL of saline.
-
ZL0420 Dissolution:
-
Weigh the required amount of ZL0420 powder based on the desired final concentration and the number of animals to be treated.
-
First, dissolve the ZL0420 powder in the DMSO portion of the vehicle. Vortex thoroughly to ensure complete dissolution.
-
Gradually add the PEG-400 while vortexing.
-
Finally, add the saline to reach the final volume and concentration.
-
The final solution should be clear and free of precipitates. Prepare fresh on the day of use.
-
In Vivo Mouse Model of Poly(I:C)-Induced Acute Airway Inflammation
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
ZL0420 solution (prepared as in section 4.1)
-
Poly(I:C) (e.g., from Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
1 mL sterile syringes with 27-30 gauge needles for i.p. injection
-
Pipettes and sterile tips for intranasal administration
Figure 2: Experimental workflow for the ZL0420 in vivo mouse model.
Procedure:
-
Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Pre-treatment (Day -1): Administer ZL0420 (10 or 50 mg/kg) or the vehicle solution via intraperitoneal (i.p.) injection to the respective groups of mice.
-
Treatment and Challenge (Day 0):
-
Administer a second dose of ZL0420 or vehicle via i.p. injection.
-
Immediately following the injection, lightly anesthetize the mice.
-
Administer 300 µg of poly(I:C) dissolved in 50 µL of sterile PBS intranasally. The control group receives 50 µL of sterile PBS intranasally.
-
-
Euthanasia and Sample Collection (Day 1):
-
24 hours after the poly(I:C) challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs to collect BAL fluid (BALF).
-
Collect lung tissue for histological analysis and gene expression studies.
-
Assessment of Airway Inflammation
1. BALF Analysis:
-
Cell Counts: Perform total and differential cell counts on the BALF using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, KC) in the BALF supernatant using ELISA or a multiplex bead array.
2. Lung Tissue Analysis:
-
Histology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammatory cell infiltration and lung injury.
-
Gene Expression Analysis: Isolate total RNA from lung tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory genes.
Toxicity and Safety Considerations
Limited toxicity data is available for ZL0420. However, a structurally similar and highly selective BRD4 inhibitor, ZL0454, administered daily at doses ranging from 1 to 50 mg/kg for one month in mice, showed no apparent toxic effects on body weight, hematological parameters, or liver and renal function. Histological examination of major organs also revealed no discernible abnormalities.
Recommendation: Despite the favorable profile of a similar compound, it is crucial for researchers to conduct their own preliminary dose-ranging and toxicity studies for ZL0420 under their specific experimental conditions to establish the maximum tolerated dose (MTD) and to monitor for any potential adverse effects.
Conclusion
ZL0420 is a potent and selective BRD4 inhibitor with demonstrated efficacy in preclinical mouse models of airway inflammation. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of BRD4 inhibition in inflammatory and respiratory diseases. Adherence to the detailed methodologies will facilitate reproducible and reliable experimental outcomes.
ZL0420: Application Notes and Protocols for Airway Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0420 is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key epigenetic reader that plays a critical role in the transcription of pro-inflammatory genes. By binding to the acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to the promoters of these genes, leading to their expression. In the context of airway inflammation, the NF-κB/RelA transcription factor forms a complex with BRD4, which is essential for the expression of a wide range of inflammatory cytokines and chemokines. ZL0420 disrupts this interaction, thereby inhibiting the inflammatory cascade. These characteristics make ZL0420 a valuable tool for investigating the role of BRD4 in airway inflammation and a potential therapeutic candidate for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
ZL0420 selectively targets the bromodomains of BRD4, preventing its association with acetylated histones and the NF-κB/RelA transcription factor. This disruption blocks the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which is necessary for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of inflammatory genes. The inhibition of this pathway leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines in airway epithelial cells, thereby mitigating the inflammatory response.[1][2][3]
Data Presentation
In Vitro Efficacy of ZL0420
The following table summarizes the in vitro activity of ZL0420 in human small airway epithelial cells (hSAECs) stimulated with the viral mimic poly(I:C).
| Parameter | ZL0420 | Reference Compounds | Reference |
| Cell Line | hSAECs | hSAECs | [1] |
| Inflammatory Stimulus | poly(I:C) (10 µg/ml) | poly(I:C) (10 µg/ml) | [1] |
| IC50 for IL-6 Expression | Submicromolar | JQ1 & RVX-208 (less potent) | [1] |
| IC50 for RSAD2/CIG5 Expression | Submicromolar | JQ1 & RVX-208 (less potent) | [1] |
In Vivo Efficacy of ZL0420 in a Mouse Model of Airway Inflammation
This table presents the in vivo effects of ZL0420 in a poly(I:C)-induced airway inflammation mouse model.
| Parameter | Control (PBS) | poly(I:C) + Vehicle | poly(I:C) + ZL0420 (10 mg/kg) | Reference |
| Neutrophils in BALF (%) | ~1% | 62.4% | 11.7% | [1] |
| Inflammatory Cytokine mRNA in Lung (fold change vs. control) | ||||
| IL-6 | 1 | Significantly Increased | Significantly Reduced | [1] |
| KC (CXCL1) | 1 | Significantly Increased | Significantly Reduced | [1] |
| CXCL2/Groβ | 1 | Significantly Increased | Significantly Reduced | [1] |
| CCL2/MCP-1 | 1 | Significantly Increased | Significantly Reduced | [1] |
| CCL5/RANTES | 1 | Significantly Increased | Significantly Reduced | [1] |
| IFNβ | 1 | Significantly Increased | Significantly Reduced | [1] |
| Histopathology | Normal | Profound neutrophilic inflammation | Inflammation completely inhibited | [1] |
Experimental Protocols
In Vitro Model: Inhibition of Poly(I:C)-Induced Inflammation in hSAECs
This protocol details the methodology for assessing the anti-inflammatory effects of ZL0420 in human small airway epithelial cells.
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Small Airway Epithelial Cell Growth Medium
-
ZL0420
-
Poly(I:C)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture hSAECs in small airway epithelial cell growth medium until they reach approximately 90% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of ZL0420 (e.g., a serial dilution from 0.01 nM to 100 µM) for 24 hours.[1]
-
Stimulation: Following pre-treatment, stimulate the cells with 10 µg/ml of poly(I:C) for 4 hours to induce an inflammatory response.[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform quantitative real-time PCR to analyze the expression of inflammatory genes such as IL6 and RSAD2 (CIG5).[1]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene. Calculate the half-maximal inhibitory concentration (IC50) of ZL0420 for the inhibition of poly(I:C)-induced gene expression.
In Vivo Model: Poly(I:C)-Induced Airway Inflammation in Mice
This protocol describes the use of ZL0420 in a mouse model of acute airway inflammation induced by the viral mimic poly(I:C).
Materials:
-
C57BL/6J mice
-
ZL0420
-
Poly(I:C)
-
Sterile PBS
-
Anesthetics for mice
-
Equipment for intraperitoneal injection and intranasal administration
-
Equipment for bronchoalveolar lavage fluid (BALF) collection
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6J mice to the laboratory conditions for at least one week before the experiment.
-
ZL0420 Administration: Pre-treat the mice with ZL0420 at a dose of 10 mg/kg body weight via intraperitoneal (i.p.) injection.[4][5][6] The exact timing of pre-treatment relative to poly(I:C) administration should be optimized but is typically 1-2 hours prior to challenge.
-
Induction of Airway Inflammation: Under light anesthesia, administer poly(I:C) intranasally to the mice.
-
Endpoint Analysis (24 hours post-poly(I:C)):
-
BALF Collection: Euthanize the mice and perform bronchoalveolar lavage with sterile PBS to collect BALF.
-
Cellular Analysis: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a differential cell count to determine the number and percentage of inflammatory cells, particularly neutrophils.
-
Cytokine Analysis: The supernatant from the BALF can be used for cytokine analysis by ELISA or other immunoassays. Lung tissue can be homogenized for RNA extraction and subsequent qRT-PCR analysis of inflammatory gene expression.
-
Histology: Perfuse and fix the lungs for histological analysis to assess the extent of inflammation and cellular infiltration in the lung tissue.
-
Conclusion
ZL0420 is a powerful and selective tool for studying the role of BRD4 in airway inflammation. Its ability to potently inhibit the NF-κB-BRD4 signaling axis makes it highly effective at reducing inflammatory responses in both in vitro and in vivo models. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize ZL0420 in their studies of inflammatory airway diseases.
References
- 1. US20190359573A1 - Inhibitors of bromodomain-containing protein 4 (brd4) - Google Patents [patents.google.com]
- 2. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Antagonists of the Bronchiolar Epithelial NF-κB-Bromodomain-Containing Protein 4 Pathway in Viral-Induced Airway Inflammation [agris.fao.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-ZL0420 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the potent and selective bromodomain-containing protein 4 (BRD4) inhibitor, (E/Z)-ZL0420, for in vivo animal studies, particularly focusing on inflammatory models. The protocols are based on established methodologies from peer-reviewed research.
Introduction
This compound is a selective inhibitor of the BRD4 bromodomains BD1 and BD2. BRD4 is a key epigenetic reader that plays a critical role in the transcription of pro-inflammatory genes. By binding to acetylated histones, BRD4 recruits transcriptional machinery to the promoters of these genes. Inhibition of BRD4 by this compound has been shown to be effective in reducing inflammation in various preclinical models, notably in acute airway inflammation. These notes provide detailed protocols for the preparation and administration of this compound for such studies.
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| Cmax (ng/mL) | 1032 ± 189 | 35.8 ± 12.3 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-t (ng·h/mL) | 789 ± 123 | 89.7 ± 34.5 |
| t½ (h) | 1.8 ± 0.3 | 2.1 ± 0.5 |
| CL (mL/min/kg) | 21.1 ± 3.2 | - |
| Vd (L/kg) | 3.4 ± 0.6 | - |
| Oral Bioavailability (F%) | - | 2.3 ± 0.9 |
| Data derived from studies in Sprague-Dawley rats. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a solution of this compound suitable for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG400
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate until fully dissolved.
-
For the final injection volume, prepare a vehicle solution of 10% DMSO, 40% PEG400, and 50% Saline.
-
To prepare the final dosing solution (e.g., for a 10 mg/kg dose in a 20g mouse, requiring a 0.2 mg dose in a 0.1 mL injection volume), calculate the required amount of stock solution.
-
Add the calculated volume of the this compound stock solution to the appropriate volume of PEG400 and vortex to mix.
-
Add the saline to the DMSO/PEG400/ZL0420 mixture and vortex thoroughly to ensure a homogenous solution.
-
The final solution should be clear. Prepare fresh on the day of the experiment.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Poly(I:C)-Induced Acute Airway Inflammation
This protocol details the use of this compound in a widely used model of virus-induced airway inflammation.
Materials:
-
This compound dosing solution (prepared as in Protocol 1)
-
Polyinosinic:polycytidylic acid (Poly(I:C))
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Equipment for intranasal administration
-
Equipment for bronchoalveolar lavage (BAL)
-
Reagents and equipment for tissue collection and processing (e.g., formalin, cryomolds)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
This compound Pre-treatment (Day -1): Administer this compound (e.g., 10 mg/kg body weight) or vehicle control via intraperitoneal (IP) injection to the respective groups of mice.
-
Inflammation Induction and this compound Treatment (Day 0):
-
Administer a second dose of this compound or vehicle control via IP injection.
-
Immediately following the injection, lightly anesthetize the mice.
-
Administer Poly(I:C) (e.g., 10-30 µg in 50 µL of sterile PBS) or PBS control intranasally.
-
-
Endpoint Analysis (Day 1 or Day 2):
-
Euthanize the mice at a predetermined time point (e.g., 24 or 48 hours after Poly(I:C) administration).
-
Bronchoalveolar Lavage (BAL):
-
Expose the trachea and cannulate it.
-
Instill and retrieve a known volume of cold, sterile PBS (e.g., 3 x 0.5 mL).
-
Pool the retrieved fluid.
-
Determine the total and differential cell counts in the BAL fluid (BALF).
-
Centrifuge the BALF and store the supernatant for cytokine analysis (e.g., ELISA for IL-6, TNF-α).
-
-
Lung Tissue Collection:
-
Perfuse the lungs with PBS to remove blood.
-
Collect the lungs for histological analysis (fix in 10% formalin) or for molecular analysis (snap-freeze in liquid nitrogen and store at -80°C for RNA or protein extraction).
-
-
Mandatory Visualization
Signaling Pathway of TLR3-Mediated Inflammation and BRD4 Inhibition
Caption: TLR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for testing this compound in a mouse model.
Application Notes and Protocols: ZL0420 in TLR3-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ZL0420, a potent and selective BRD4 inhibitor, in preclinical models of Toll-like receptor 3 (TLR3)-induced inflammation. The provided protocols and data are intended to guide researchers in utilizing ZL0420 as a tool to investigate inflammatory signaling pathways and as a potential therapeutic agent for diseases driven by viral-induced airway inflammation.
Introduction
ZL0420 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high selectivity for Bromodomain-containing protein 4 (BRD4). BRD4 acts as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and transcription factors, thereby playing a crucial role in the transcription of pro-inflammatory genes. In the context of viral infections, the activation of TLR3 by double-stranded RNA (dsRNA) or its synthetic analog polyinosinic:polycytidylic acid (poly(I:C)) triggers a signaling cascade that heavily relies on the NF-κB pathway. BRD4 is a key coactivator for NF-κB/RelA, and its inhibition by ZL0420 has been shown to effectively block the expression of downstream inflammatory mediators.
These notes will detail the mechanism of action of ZL0420, provide quantitative data on its efficacy, and present detailed protocols for its application in both in vitro and in vivo models of TLR3-mediated inflammation.
Mechanism of Action
ZL0420 exerts its anti-inflammatory effects by competitively binding to the acetyl-lysine (KAc) binding pockets of the bromodomains of BRD4. This prevents the recruitment of BRD4 to acetylated histones at the promoters and enhancers of inflammatory genes. The TLR3 signaling pathway, upon activation by poly(I:C), leads to the activation of the transcription factor NF-κB/RelA. Activated NF-κB requires BRD4 to initiate the transcription of a host of pro-inflammatory cytokines and chemokines. By disrupting the NF-κB-BRD4 interaction, ZL0420 effectively suppresses the inflammatory gene program initiated by TLR3 activation.
Application Notes and Protocols: Assessing the Efficacy of ZL0420 in Human Small Airway Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0420 is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that plays a critical role in regulating gene expression.[1] In the context of respiratory diseases, the NF-κB/RelA-BRD4 signaling pathway is a central mediator of airway inflammation and remodeling.[2][3] Viral infections and other inflammatory stimuli can activate this pathway in human small airway epithelial cells (hSAECs), leading to the production of pro-inflammatory cytokines and chemokines, and promoting epithelial-mesenchymal transition (EMT), a process implicated in fibrosis.[3][4] ZL0420 has been shown to effectively block these pathological processes by inhibiting the histone acetyltransferase (HAT) activity of BRD4, thereby representing a promising therapeutic candidate for inflammatory airway diseases.
These application notes provide a comprehensive protocol for assessing the efficacy of ZL0420 in hSAECs by evaluating its anti-inflammatory and anti-fibrotic properties.
Signaling Pathway of ZL0420 in hSAECs
The diagram below illustrates the proposed mechanism of action for ZL0420 in hSAECs. Inflammatory stimuli, such as the viral mimic poly(I:C), activate the Toll-like receptor 3 (TLR3), leading to the activation of the NF-κB/RelA signaling pathway. This, in turn, activates BRD4, which promotes the transcription of genes involved in inflammation and epithelial-mesenchymal transition. ZL0420 acts by selectively inhibiting BRD4, thereby blocking these downstream effects.
Caption: Mechanism of ZL0420 in hSAECs.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the efficacy of ZL0420 in hSAECs.
Caption: General experimental workflow.
Experimental Protocols
hSAEC Culture
-
Cell Source: Primary or telomerase-immortalized human small airway epithelial cells (hSAECs).
-
Culture Medium: Small Airway Epithelial Cell Growth Medium (SAGM).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Culture cells to confluence before initiating experiments.
ZL0420 Treatment and Inflammatory Challenge
-
Pre-treatment: Pre-treat confluent hSAECs with varying concentrations of ZL0420 (e.g., 0.01 nM to 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Inflammatory Stimulus: After the pre-treatment period, stimulate the cells with poly(I:C) (a TLR3 agonist that mimics viral infection) at a final concentration of 10 µg/mL for a specified duration (e.g., 4 hours for gene expression analysis, 24 hours for protein analysis). A non-stimulated control group should also be included.
Assessment of Anti-Inflammatory Efficacy
a. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Following treatment and stimulation, extract total RNA from the hSAECs using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes. Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
Target Genes: Pro-inflammatory cytokines (e.g., IL6, IL8), and chemokines (e.g., CXCL5, CCL5, CXCL10).
-
b. Enzyme-Linked Immunosorbent Assay (ELISA) / Multiplex Assay
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour stimulation period.
-
Protein Quantification: Measure the concentration of secreted cytokines and chemokines (e.g., IL-6, IL-8) in the supernatant using specific ELISA kits or a multiplex immunoassay platform.
Assessment of Anti-Fibrotic Efficacy (Epithelial-Mesenchymal Transition)
a. Quantitative Real-Time PCR (qRT-PCR)
-
Follow the same protocol as described in section 3.a.
-
Target Genes:
-
Mesenchymal Markers: Vimentin (VIM), Collagen Type I Alpha 1 Chain (COL1A1), Fibronectin 1 (FN1).
-
Epithelial Marker: E-cadherin (CDH1).
-
-
b. Immunofluorescence Staining
-
Cell Fixation and Permeabilization: Fix the treated hSAECs with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against markers of interest.
-
BRD4 Activity Marker: Acetylated Histone H3 at Lysine 122 (H3K122Ac).
-
Myofibroblast Marker: Alpha-smooth muscle actin (α-SMA).
-
Extracellular Matrix Protein: Fibronectin.
-
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity to determine changes in protein expression and localization.
Cytotoxicity Assessment
It is crucial to determine if the observed effects of ZL0420 are due to its specific inhibitory activity or to general cytotoxicity.
a. Annexin V/Propidium Iodide (PI) Staining
-
Cell Preparation: Treat hSAECs with a range of ZL0420 concentrations (e.g., 0 to 40 µM) overnight.
-
Staining: Stain the cells with Annexin V-PE and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
b. Lactate Dehydrogenase (LDH) Assay
-
Supernatant Collection: Collect the cell culture supernatant after treatment with ZL0420.
-
LDH Measurement: Measure the amount of LDH released into the supernatant, which is an indicator of cell membrane damage, using a commercially available LDH cytotoxicity assay kit.
Data Presentation
The quantitative data obtained from the aforementioned experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of ZL0420 on Pro-inflammatory Gene Expression in hSAECs
| Treatment Group | Fold Change in IL6 mRNA | Fold Change in IL8 mRNA | Fold Change in CXCL5 mRNA | Fold Change in CCL5 mRNA |
| Vehicle Control | ||||
| poly(I:C) alone | ||||
| ZL0420 (Low Conc.) + poly(I:C) | ||||
| ZL0420 (High Conc.) + poly(I:C) |
Table 2: Effect of ZL0420 on Pro-inflammatory Protein Secretion in hSAECs
| Treatment Group | IL-6 Concentration (pg/mL) | IL-8 Concentration (pg/mL) |
| Vehicle Control | ||
| poly(I:C) alone | ||
| ZL0420 (Low Conc.) + poly(I:C) | ||
| ZL0420 (High Conc.) + poly(I:C) |
Table 3: Effect of ZL0420 on EMT Marker Gene Expression in hSAECs
| Treatment Group | Fold Change in VIM mRNA | Fold Change in COL1A1 mRNA | Fold Change in FN1 mRNA | Fold Change in CDH1 mRNA |
| Vehicle Control | ||||
| poly(I:C) alone | ||||
| ZL0420 (Low Conc.) + poly(I:C) | ||||
| ZL0420 (High Conc.) + poly(I:C) |
Table 4: Cytotoxicity of ZL0420 in hSAECs
| ZL0420 Concentration | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (PI+) | % LDH Release |
| 0 µM (Control) | |||
| 10 µM | |||
| 20 µM | |||
| 40 µM |
Conclusion
This document provides a detailed set of protocols for evaluating the efficacy of the BRD4 inhibitor, ZL0420, in a key in vitro model of airway inflammation and remodeling. By systematically assessing its impact on inflammatory and fibrotic markers in hSAECs, researchers can gain valuable insights into the therapeutic potential of ZL0420 for respiratory diseases. The provided diagrams and tables are intended to facilitate experimental design and data interpretation.
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-ZL0420 in Gene Expression Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-ZL0420 is a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that plays a critical role in the regulation of gene expression.[1][2][3][4] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to gene promoters and enhancers. Dysregulation of BRD4 activity is implicated in a variety of diseases, including cancer and inflammatory conditions, making it a compelling therapeutic target.
These application notes provide a comprehensive overview of the use of this compound as a tool to study the regulation of gene expression, with a focus on its effects on inflammatory signaling pathways. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of ZL0420's biological activities.
Mechanism of Action
This compound exerts its function by competitively binding to the acetyl-lysine (KAc) binding pockets of the two tandem bromodomains (BD1 and BD2) of BRD4.[2] This binding prevents the interaction of BRD4 with acetylated histones, leading to the displacement of BRD4 from chromatin and subsequent downregulation of the transcription of its target genes. One of the key pathways modulated by ZL0420 is the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting BRD4, ZL0420 can suppress the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.[4][5][6] Furthermore, emerging evidence suggests that BRD4 inhibition can also impact the STAT3 signaling pathway, another crucial regulator of gene expression in immunity and cancer. BRD4 can regulate the expression of the upstream receptor GP130, thereby influencing STAT3 phosphorylation and activation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| BRD4 BD1 Inhibition | Cell-free assay | 27 nM | [1][2][4] |
| BRD4 BD2 Inhibition | Cell-free assay | 32 nM | [1][2][4] |
| Poly(I:C)-induced IL-6 Expression | hSAECs | ~0.5 µM | [2] |
| Poly(I:C)-induced RSAD2/CIG5 Expression | hSAECs | ~0.7 µM | [2] |
| Poly(I:C)-induced IL-8 Expression | hSAECs | 0.49-0.86 µM | [2] |
| Poly(I:C)-induced Groβ Expression | hSAECs | 0.49-0.86 µM | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Airway Inflammation
| Parameter | Treatment Group | Result | Reference |
| Neutrophil Infiltration in BALF | Poly(I:C) + ZL0420 (10 mg/kg) | Significant reduction compared to Poly(I:C) alone | [4] |
| Pro-inflammatory Cytokine Levels in Lung | Poly(I:C) + ZL0420 (10 mg/kg) | Significant reduction of IL-6, KC, CXCL2, CCL2, CCL5, and IFNβ | [4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory Gene Expression in Human Small Airway Epithelial Cells (hSAECs)
This protocol describes how to assess the inhibitory effect of this compound on the expression of pro-inflammatory genes induced by the TLR3 agonist Poly(I:C) in hSAECs.
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Cell culture medium (e.g., SABM Basal Medium supplemented with growth factors)
-
This compound
-
Polyinosinic:polycytidylic acid (Poly(I:C))
-
DMSO (vehicle control)
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, IL-8, CXCL2, CCL2, CCL5, RSAD2) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture hSAECs in appropriate cell culture medium at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed hSAECs in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
ZL0420 Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.
-
Pre-treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of ZL0420 or vehicle control. Incubate for 24 hours.
-
Inflammatory Challenge: After the pre-treatment period, add Poly(I:C) to the culture medium at a final concentration of 10 µg/mL.
-
Incubation: Incubate the cells for an additional 4-6 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a suitable qPCR master mix and primers for the target genes and a housekeeping gene.
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| IL-8 | TTTGCCAAGGAGTGCTAAAG | AACCCTCTGCACCCAGTTTT |
| CXCL2 | GCGCTGTCAATGCCTGAAG | CGTCACACTCAAGCTCTGGAT |
| CCL2 | CAGCCAGATGCAATCAATGCC | TGGAATCCTGAACCCACTTCT |
| CCL5 | GAGTATTTCTACACCAGTGGCAAG | TCCCGAACCCATTTCTTCTCT |
| RSAD2 | AGGGTGCTGGCTGAGAATAG | GCTGCTCTTCCCTCTTCATT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol 2: In Vivo Mouse Model of Poly(I:C)-Induced Airway Inflammation
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse model of acute airway inflammation.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Polyinosinic:polycytidylic acid (Poly(I:C))
-
Sterile PBS
-
Vehicle for ZL0420 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anesthesia
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
ZL0420 Preparation: Prepare a solution of this compound in the vehicle at the desired concentration for intraperitoneal (i.p.) injection.
-
Pre-treatment: Administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection to the mice one day prior to the inflammatory challenge.
-
Inflammatory Challenge: On the day of the challenge, administer a second dose of ZL0420 or vehicle. Shortly after, lightly anesthetize the mice and intranasally instill Poly(I:C) (e.g., 50 µg in 50 µL of sterile PBS). A control group should receive PBS intranasally.
-
Sample Collection: 24 hours after the Poly(I:C) challenge, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage by instilling and retrieving sterile PBS into the lungs to collect BAL fluid (BALF).
-
Tissue Collection: Collect lung tissue for further analysis.
-
Analysis:
-
Cell Counts: Perform total and differential cell counts on the BALF to assess inflammatory cell infiltration.
-
qRT-PCR: Extract RNA from lung tissue and perform qRT-PCR to measure the expression of inflammatory genes.
-
Primer Sequences (Mouse):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Il6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| Kc (Cxcl1) | TGCACCCAAACCGAAGTCAT | CAAGGGAGCTTCAGGGTCAAG |
| Cxcl2 | GCGCTGTCAATGCCTGAAG | CGTCACACTCAAGCTCTGGAT |
| Ccl2 | GCTGGAGAGCTACAAGAGGATC | ACAGCTTCTTTGGGACACCT |
| Ccl5 | TCTGTGCTGCTTTGCCTACCT | GCGGTTCCTTCGAGTGACAA |
| Ifnb | AGCTCCAAGAAAGGACGAACAT | GCCCTGTAGGTGAGGTTGAT |
| Gapdh | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
This protocol can be used to investigate the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cells of interest (e.g., hSAECs or cancer cell lines)
-
This compound
-
Stimulant for STAT3 phosphorylation (e.g., IL-6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with a known activator of STAT3 signaling (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-STAT3, total STAT3, and a loading control (e.g., β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Mandatory Visualization
Caption: ZL0420 inhibits pro-inflammatory gene expression.
Caption: Experimental workflows for ZL0420 studies.
References
- 1. Frontiers | Bromodomain Inhibition Attenuates the Progression and Sensitizes the Chemosensitivity of Osteosarcoma by Repressing GP130/STAT3 Signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible STAT3 NH2 Terminal Mono-ubiquitination Promotes BRD4 Complex Formation to Regulate Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ZL0420 in Respiratory Disease Research: A Comprehensive Guide
Introduction
ZL0420 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. In the context of respiratory diseases, the NF-κB/RelA signaling pathway, which is pivotal in mediating inflammation, forms a complex with BRD4. This interaction activates BRD4's histone acetyltransferase (HAT) activity, leading to the expression of pro-inflammatory and pro-fibrotic genes. ZL0420 disrupts this interaction, offering a promising therapeutic strategy for respiratory conditions characterized by chronic inflammation and airway remodeling, such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies have demonstrated that ZL0420 is more potent and selective than non-selective BET inhibitors like JQ1.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing ZL0420 for the study of respiratory diseases.
Data Presentation
In Vitro Efficacy of ZL0420
| Cell Line | Assay | Target Gene | Stimulant | IC50 Value | Reference |
| hSAECs | Gene Expression | IL6 | poly(I:C) | ~0.1 µM | |
| hSAECs | Gene Expression | CIG5 | poly(I:C) | ~0.1 µM |
In Vivo Efficacy of ZL0420
| Animal Model | Disease Model | Treatment Regimen | Key Findings | Reference |
| Mice | poly(I:C)-induced airway inflammation | 10 mg/kg, i.p. | Completely inhibited neutrophilic inflammation; Reduced BALF neutrophil percentage from 62.4% to 11.7%; Effectively suppressed inflammatory cytokine secretion. | |
| Mice | TLR3-induced airway remodeling | Not specified | Potently reduced weight loss and fibrosis; Reversed airway hyperresponsiveness; Increased lung compliance. |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which ZL0420 exerts its therapeutic effects in respiratory inflammation. Viral PAMPs, such as poly(I:C), activate TLR3, leading to the activation of the NF-κB/RelA pathway. RelA then complexes with BRD4, which promotes the transcription of inflammatory and fibrotic genes. ZL0420 selectively inhibits BRD4, thereby blocking this cascade.
ZL0420 mechanism of action in inhibiting inflammatory gene expression.
Experimental Protocols
In Vitro Inhibition of Poly(I:C)-Induced Chemokine Expression in hSAECs
This protocol details the procedure for evaluating the efficacy of ZL0420 in inhibiting the expression of innate immune response genes in human small airway epithelial cells (hSAECs).
Materials:
-
Human small airway epithelial cells (hSAECs)
-
Cell culture medium (e.g., SABM supplemented with growth factors)
-
ZL0420
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Culture hSAECs in appropriate cell culture flasks or
Troubleshooting & Optimization
(E/Z)-ZL0420 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (E/Z)-ZL0420, a potent and selective bromodomain-containing protein 4 (BRD4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a racemic mixture of the (E) and (Z) isomers of ZL0420.[1] The (E)-isomer, in particular, is a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting the BRD4 bromodomains BD1 and BD2 with IC50 values of 27 nM and 32 nM, respectively.[1][2][3][4][5] It plays a crucial role as an epigenetic reader, and its inhibition has shown efficacy in reducing airway inflammation in mouse models with low toxicity.[2][6]
Q2: What are the primary challenges when working with this compound?
A2: The primary challenges are related to its solubility and ensuring its stability for consistent experimental results. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions and requires organic solvents like dimethyl sulfoxide (B87167) (DMSO) for initial dissolution.[2][4] Furthermore, its stability is dependent on proper storage conditions to prevent degradation.
Q3: How should I store this compound?
A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations for storage are as follows:
-
Solid Powder:
-
In Solvent (Stock Solutions):
It is recommended to use freshly prepared working solutions for in vivo experiments on the same day.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper solvent used. | Use newly opened, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[2][4] |
| Solution is supersaturated. | Gently warm the solution and/or use sonication to aid dissolution.[2][5] | |
| Incorrect storage. | Store stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. | |
| Inconsistent experimental results | Degradation of the compound. | Ensure the compound has been stored correctly and is within its recommended shelf life. Prepare fresh working solutions for each experiment.[2] |
| Incomplete dissolution. | Visually inspect the solution to ensure it is clear and free of precipitates before use. Use ultrasonic agitation if necessary.[2] | |
| Low bioavailability in oral administration | The compound has inherently low oral bioavailability. | For in vivo studies, consider intraperitoneal (i.p.) injection or intravenous (i.v.) administration, which have shown better drug exposure.[6] |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (421.84 mM) | Requires ultrasonic assistance for dissolution. Use of newly opened, non-hygroscopic DMSO is crucial.[2] |
| DMSO | 59 mg/mL (199.1 mM) | Sonication is recommended to aid dissolution.[4][5] |
| DMSO | 10 mM |
In Vivo Formulation Examples
| Formulation Component | Protocol 1 | Protocol 2 |
| Stock Solution | 20.8 mg/mL in DMSO | 20.8 mg/mL in DMSO |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Final Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Reference | [2] | [2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of the compound. The molecular weight of ZL0420 is 296.33 g/mol .[3]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, vortex the solution and use an ultrasonic bath until the solution is clear.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solution for In Vivo Studies (Protocol 1)
This protocol yields a clear solution of ≥ 2.08 mg/mL.[2]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear before administration. If precipitation occurs, gentle heating and/or sonication can be used.[2]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZL0420 |CAS: 2229039-45-4 Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ZL0420 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ZL0420 Concentration for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZL0420, a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), in in vitro assays. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is ZL0420 and what is its mechanism of action?
ZL0420 is a small molecule inhibitor that selectively targets the bromodomains (BD1 and BD2) of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4] Its mechanism of action involves docking into the acetyl-lysine (KAc) binding pocket of BRD4, which prevents BRD4 from binding to acetylated histones and transcription factors.[1][4] This disruption interferes with transcriptional elongation and subsequently suppresses the expression of target genes, such as those involved in inflammation.[5]
Q2: What are the recommended starting concentrations for ZL0420 in cell-based assays?
Based on published data, a concentration range of 0.01 µM to 10 µM is a reasonable starting point for most in vitro assays. ZL0420 has demonstrated submicromolar potency in inhibiting the TLR3-dependent innate immune gene program in human small airway epithelial cells (hSAECs), with IC50 values ranging from 0.49 to 0.86 µM for various genes.[1][4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of ZL0420?
ZL0420 is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][4][6] To prepare a stock solution, dissolve ZL0420 powder in fresh, anhydrous DMSO to a concentration of 10 mM or higher. Sonication may be necessary to aid dissolution.[1][4] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1][2] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]
Q4: Is ZL0420 cytotoxic?
ZL0420 has been shown to have no apparent cytotoxic effects on human small airway epithelial cells (hSAECs) at concentrations up to 40 µM when incubated overnight.[7] However, it is always advisable to perform a cytotoxicity assay (e.g., MTT, LDH, or Annexin V/PI staining) with your specific cell line and experimental conditions to determine the non-toxic concentration range.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of ZL0420 in culture medium | - Final DMSO concentration is too high.- ZL0420 concentration exceeds its solubility in the medium. | - Ensure the final DMSO concentration in your culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.- Prepare intermediate dilutions of your ZL0420 stock solution in culture medium before adding to the final culture volume.- If precipitation persists, consider using a solubilizing agent like Pluronic F-68 or reducing the final concentration of ZL0420. |
| Inconsistent or no observable effect of ZL0420 | - Inactive compound due to improper storage.- Suboptimal concentration for the specific cell line or assay.- Insufficient incubation time. | - Use fresh aliquots of ZL0420 stock solution that have been stored properly at -20°C or -80°C.- Perform a dose-response experiment to determine the optimal effective concentration.- Optimize the incubation time. Pre-incubation with ZL0420 for 4 to 24 hours before stimulation is a common practice.[1] |
| High background signal or off-target effects | - ZL0420 concentration is too high.- The experimental endpoint is sensitive to DMSO. | - Lower the concentration of ZL0420. While selective, very high concentrations of any inhibitor can lead to off-target effects.- Include a vehicle control (DMSO alone) at the same final concentration used for ZL0420 treatment to account for any solvent effects. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of ZL0420
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BRD4 BD1) | 27 nM | Cell-free assay | [1][2][3][4] |
| IC50 (BRD4 BD2) | 32 nM | Cell-free assay | [1][2][3][4] |
| IC50 (Inhibition of IL-6 expression) | ~0.5 µM | hSAECs (poly(I:C) stimulated) | [5] |
| IC50 (Inhibition of CIG5 expression) | ~0.7 µM | hSAECs (poly(I:C) stimulated) | [5] |
| IC50 (Inhibition of ISG54, ISG56, IL-8, Groβ) | 0.49 - 0.86 µM | hSAECs (poly(I:C) stimulated) | [1][4] |
| Non-toxic Concentration | Up to 40 µM | hSAECs | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal ZL0420 Concentration using a Dose-Response Assay
This protocol outlines a general procedure to determine the optimal concentration of ZL0420 for inhibiting a specific cellular response (e.g., cytokine expression).
-
Cell Seeding: Seed your target cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
ZL0420 Preparation: Prepare a series of dilutions of your ZL0420 stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM (or higher if necessary). Remember to include a vehicle control (DMSO) at the same final concentration.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of ZL0420 or vehicle control. Incubate for a predetermined time (e.g., 4-24 hours). This pre-incubation time may need to be optimized.
-
Stimulation: After pre-incubation, add the stimulus (e.g., lipopolysaccharide (LPS), poly(I:C)) to induce the cellular response of interest, if applicable.
-
Incubation: Incubate the cells for a period sufficient to observe the desired response (e.g., 4-24 hours).
-
Endpoint Analysis: Harvest the cells or supernatant for analysis. The specific endpoint will depend on your experiment (e.g., qPCR for gene expression, ELISA for protein secretion, Western blot for protein levels).
-
Data Analysis: Plot the response against the log of the ZL0420 concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of ZL0420 action on BRD4-mediated transcription.
Caption: Troubleshooting workflow for inconsistent ZL0420 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ZL0420 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E/Z)-ZL0420 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of the BRD4 inhibitor, (E/Z)-ZL0420.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4).[1][2][3] It functions by binding to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), thereby preventing its interaction with acetylated histones and RNA Polymerase II.[4][5] This disruption interferes with the transcription of target genes, particularly those involved in inflammatory responses.
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
A2: Based on available literature, the cytotoxicity of this compound has been formally assessed in human small airway epithelial cells (hSAECs).
Q3: What is the observed cytotoxic effect of this compound in hSAECs?
A3: In hSAECs, this compound has been shown to have no apparent cytotoxic effect at concentrations up to 40 μM when incubated overnight. Assessment via Annexin V/PE staining and flow cytometry did not show a significant increase in apoptosis or necrosis in the treated cells compared to controls.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected cell death observed at concentrations below 40 µM. | 1. Cell line sensitivity: The cell line you are using may be more sensitive to BRD4 inhibition than hSAECs. 2. Compound stability: The compound may have degraded. 3. Experimental conditions: Off-target effects due to specific media components or serum. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line. 2. Ensure proper storage of the compound (dry, dark, and at -20°C for long-term storage). 3. Test the compound in different media formulations or with heat-inactivated serum. |
| Inconsistent results between experiments. | 1. Cell passage number: High passage numbers can lead to altered cellular responses. 2. Cell density at the time of treatment. 3. Variability in compound preparation. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density across all experiments. 3. Prepare fresh stock solutions of the compound for each experiment. |
| Difficulty dissolving the compound. | Improper solvent or concentration. | Use fresh, high-quality DMSO to prepare stock solutions. If solubility issues persist, gentle warming and vortexing may help. |
Data Summary
This compound Cytotoxicity in hSAECs
| Cell Line | Compound | Concentration (µM) | Incubation Time | Assay | Result |
| hSAECs | This compound | 0, 10, 20, 30, 40 | Overnight | Annexin V/PE Staining (Flow Cytometry) | No significant increase in apoptosis/necrosis. |
Experimental Protocols
Protocol: Assessment of Apoptosis and Necrosis by Annexin V/PE Staining
This protocol is adapted from the methodology used to assess the cytotoxicity of this compound in hSAECs.
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
This compound
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-PE Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed hSAECs in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to final concentrations of 0, 10, 20, 30, and 40 µM. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells overnight.
-
-
Cell Harvesting:
-
Following incubation, collect the cell culture medium (which may contain floating dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-PE Apoptosis Detection Kit.
-
Add Annexin V-PE and 7-AAD (or another viability dye) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the cell population in a forward scatter vs. side scatter plot.
-
Analyze the stained population to distinguish between:
-
Live cells (Annexin V-PE negative, 7-AAD negative)
-
Early apoptotic cells (Annexin V-PE positive, 7-AAD negative)
-
Late apoptotic/necrotic cells (Annexin V-PE positive, 7-AAD positive)
-
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound inhibits BRD4, blocking transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating ZL0420-Induced Cellular Stress
Welcome to the technical support center for ZL0420. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential cellular stress during experiments with the BRD4 inhibitor, ZL0420.
Frequently Asked Questions (FAQs)
Q1: What is ZL0420 and what is its primary mechanism of action?
ZL0420 is a potent and selective small-molecule inhibitor of bromodomain-containing protein 4 (BRD4).[1][2][3] It functions by binding to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), preventing BRD4 from interacting with acetylated histones and transcription factors.[4][5] This disruption leads to the downregulation of target gene transcription, particularly genes involved in inflammatory responses.
Q2: Is ZL0420 known to be cytotoxic?
Published studies have shown that ZL0420 exhibits low toxicity and no apparent cytotoxic effects in human small airway epithelial cells (hSAECs) at concentrations up to 40 µM. One study, which utilized Annexin V/PE staining, did not detect a significant increase in apoptosis or necrosis at these concentrations. However, cellular stress can be context-dependent, varying with cell type, concentration, and exposure duration.
Q3: What are the potential, albeit less common, signs of cellular stress that I should monitor for when using ZL0420?
Even with compounds demonstrating low toxicity, it is prudent to monitor for subtle signs of cellular stress. These can include:
-
Morphological Changes: Look for alterations in cell shape, rounding, detachment from the culture surface, or the appearance of intracellular vacuoles.
-
Reduced Proliferation Rate: A slowdown in the rate of cell division compared to vehicle-treated controls.
-
Induction of Stress-Related Genes: Increased expression of markers associated with cellular stress pathways, such as those involved in the unfolded protein response (UPR) or oxidative stress.
-
Increased Autophagy: Formation of autophagosomes, which can be a survival mechanism under stress.
-
Senescence: Cells entering a state of irreversible growth arrest.
Q4: If I observe signs of cellular stress, what are the initial troubleshooting steps?
If you suspect ZL0420 is causing cellular stress in your specific experimental system, consider the following initial steps:
-
Confirm Compound Integrity: Ensure your ZL0420 stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration for your desired biological effect, which may also minimize cellular stress.
-
Evaluate Exposure Time: A shorter incubation period may be sufficient to achieve the desired effect on BRD4 while reducing the likelihood of off-target or stress-related responses.
-
Assess Solvent Toxicity: Always include a vehicle control (e.g., DMSO at the same final concentration) to distinguish between compound- and solvent-induced effects.
-
Ensure Healthy Cell Culture: Use cells with a low passage number, confirm they are free from contamination, and ensure they are seeded at an appropriate density.
Troubleshooting Guides
Problem 1: Increased Cell Death or Apoptosis at High Concentrations or in Sensitive Cell Lines
While not commonly reported for ZL0420, some cell lines may exhibit greater sensitivity. If you observe an increase in apoptosis (e.g., via Annexin V staining or caspase activity assays), consider the following:
| Possible Cause | Troubleshooting Strategy |
| Cell Line Sensitivity | Determine the IC50 for your specific cell line to identify an optimal working concentration. |
| Activation of Apoptotic Pathways | Co-incubate with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if the cell death is caspase-dependent. Note that this may divert cells to other death pathways. |
| Off-Target Effects at High Concentrations | Reduce the concentration of ZL0420 and/or the duration of exposure. |
Problem 2: Evidence of Oxidative Stress
Drug treatment can sometimes lead to an imbalance in reactive oxygen species (ROS). If you suspect oxidative stress (e.g., based on increased ROS levels detected by cellular dyes), the following strategies may help:
| Possible Cause | Troubleshooting Strategy |
| Induction of Reactive Oxygen Species (ROS) | Supplement the culture medium with antioxidants. |
| Depletion of Endogenous Antioxidants | Pre-treat cells with an antioxidant before adding ZL0420. |
| Antioxidant | Typical Working Concentration | Notes |
| N-acetyl-L-cysteine (NAC) | 500 µM | Thiol-containing antioxidant. |
| Ascorbic Acid (Vitamin C) | 500 µM | A commonly used antioxidant with low toxicity. |
| α-Tocopherol (Vitamin E) | Varies (often µM range) | A potent ROS scavenger, but has poor water solubility. |
| Butylated hydroxyanisole (BHA) | 50-100 µM | A lipid-soluble antioxidant that can suppress apoptosis. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol helps to establish a working concentration range for ZL0420 in your specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of ZL0420 in culture medium. It is advisable to test a broad range of concentrations (e.g., from nanomolar to high micromolar). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the ZL0420 dilutions and controls.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control and determine the CC50 value.
Protocol 2: Assessing Apoptosis using Annexin V Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with ZL0420.
-
Cell Treatment: Seed cells in a multi-well plate and treat with the desired concentrations of ZL0420 and controls for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubation: Incubate the cells in the dark according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. This will allow you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Visualizations
Caption: ZL0420 inhibits BRD4 from binding to acetylated histones.
Caption: A logical workflow for troubleshooting cellular stress.
Caption: Overview of potential stress pathways and mitigation points.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZL0420 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for storing and handling (E/Z)-ZL0420
This guide provides best practices for the storage, handling, and use of (E/Z)-ZL0420, a potent and selective bromodomain-containing protein 4 (BRD4) inhibitor. It includes troubleshooting advice and frequently asked questions to assist researchers in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
-
Q1: How should I store the solid (powder) form of this compound?
-
A: For long-term storage, the solid powder should be stored at -20°C for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 6 months.
-
-
Q2: What are the recommended storage conditions for this compound in a solvent?
-
A: Stock solutions of this compound should be stored at -80°C, which ensures stability for up to 2 years. If stored at -20°C, the solution is stable for up to 1 year.
-
-
Q3: My compound arrived at room temperature. Is it still viable?
-
A: Shipping at ambient temperature is generally acceptable for short durations. However, upon receipt, you should immediately store the product under the recommended conditions as specified on the Certificate of Analysis.
-
Solution Preparation and Stability
-
Q4: I'm having trouble dissolving this compound. What can I do?
-
A: this compound is soluble in DMSO at a concentration of 59 mg/mL (199.11 mM). If you experience difficulty with dissolution, sonication is recommended to aid the process. For in vivo formulations, if precipitation or phase separation occurs, gentle heating and/or sonication can also be used.
-
-
Q5: How should I prepare a stock solution?
-
A: To prepare a stock solution, dissolve the compound in DMSO. For example, a 10 mM stock solution can be readily prepared. Ensure the powder is completely dissolved before making further dilutions.
-
-
Q6: Can I reuse working solutions for my experiments?
-
A: For in vivo experiments, it is strongly recommended to prepare working solutions freshly on the day of use. For cell-based assays, while stock solutions are stable, it is best practice to make fresh dilutions for each experiment to ensure consistency and avoid potential degradation.
-
Experimental Issues
-
Q7: I am not observing the expected inhibition of my target genes. What could be the cause?
-
A: There are several potential reasons for a lack of efficacy:
-
Compound Degradation: Ensure the compound has been stored correctly and that working solutions are freshly prepared.
-
Incorrect Concentration: Verify the calculations for your dilutions. This compound typically shows submicromolar potency in inhibiting the TLR3-dependent innate immune gene program in human small airway epithelial cells (hSAECs).
-
Cell Health: Confirm that your cells are healthy and responsive to the stimulus (e.g., poly(I:C)).
-
Experimental Timing: In cellular assays, pre-treatment with the inhibitor for a sufficient duration (e.g., 24 hours) before stimulation is often crucial.
-
-
-
Q8: I'm seeing toxicity in my cell cultures. How can I mitigate this?
-
A: While this compound has demonstrated low toxicity in mouse models, high concentrations in cell culture can lead to adverse effects. Consider performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Also, ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells.
-
-
Q9: What is the mechanism of action of this compound?
-
A: this compound is a potent inhibitor of the bromodomains of BRD4 (BD1 and BD2). BRD4 is an epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, playing a key role in the transcription of target genes. By binding to the acetyl-lysine binding pocket of BRD4, ZL0420 disrupts its interaction with chromatin and components of the transcriptional machinery, such as RNA Polymerase II, thereby inhibiting the expression of downstream genes, particularly those involved in inflammation.
-
Quantitative Data Summary
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Target | IC₅₀ Value | Assay Type | Reference |
| BRD4 BD1 | 27 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| BRD4 BD2 | 32 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| Poly(I:C)-induced IL-6 Expression (hSAECs) | 0.54 µM | Quantitative Real-Time PCR (qRT-PCR) | |
| Poly(I:C)-induced CIG5/ISG54 Expression (hSAECs) | 0.51 µM | Quantitative Real-Time PCR (qRT-PCR) | |
| Poly(I:C)-induced ISG56 Expression (hSAECs) | 0.49 µM | Quantitative Real-Time PCR (qRT-PCR) | |
| Poly(I:C)-induced IL-8 Expression (hSAECs) | 0.86 µM | Quantitative Real-Time PCR (qRT-PCR) | |
| Poly(I:C)-induced Groβ Expression (hSAECs) | 0.61 µM | Quantitative Real-Time PCR (qRT-PCR) |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | |
| Solid Powder | 4°C | 6 months | |
| In Solvent | -80°C |
Validation & Comparative
(E/Z)-ZL0420 vs. JQ1 in Airway Inflammation: A Comparative Guide
In the landscape of therapeutic development for airway inflammation, a critical area of focus has been the targeting of epigenetic regulators, particularly the Bromodomain and Extra-Terminal (BET) family of proteins. Among the inhibitors of these proteins, JQ1 has been a widely studied nonselective BET inhibitor. However, the emergence of more selective agents such as (E/Z)-ZL0420, a highly specific inhibitor of Bromodomain-containing protein 4 (BRD4), has prompted a closer examination of their comparative efficacy and mechanisms of action. This guide provides an objective comparison of this compound and JQ1 in the context of airway inflammation, supported by experimental data.
Comparative Efficacy and Potency
This compound has demonstrated superior potency and efficacy compared to JQ1 in preclinical models of airway inflammation. Studies have shown that ZL0420, along with a similar compound ZL0454, is more effective at equivalent doses than nonselective BET inhibitors like JQ1 in reducing key features of airway inflammation and remodeling.
ZL0420 and ZL0454 more potently reduced polyinosinic:polycytidylic acid (poly(I:C))-induced weight loss and fibrosis in a mouse model of chronic airway remodeling. Furthermore, these selective BRD4 inhibitors had significant positive effects on lung physiology, reversing Toll-like receptor 3 (TLR3)-associated airway hyperresponsiveness and increasing lung compliance in vivo.
In Vitro Potency
In cultured human small airway epithelial cells (hSAECs), ZL0420 exhibited a lower IC50 value for inhibiting the expression of innate immune genes induced by poly(I:C), a viral mimic, indicating greater potency than JQ1.
| Compound | Target | Assay | IC50 (µM) |
| **(E/Z |
A Comparative Analysis of (E)-ZL0420 and (Z)-ZL0420 Isomers: A Guide for Researchers
In the landscape of epigenetic modulators, the selective inhibition of Bromodomain and Extra-Terminal (BET) proteins has emerged as a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory conditions. ZL0420 has been identified as a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), a key member of the BET family. This guide provides a detailed comparative analysis of the (E) and (Z) isomers of ZL0420, summarizing the available experimental data and outlining key methodologies for their evaluation.
Introduction to ZL0420 and its Isomers
ZL0420 is a small molecule inhibitor that targets the acetyl-lysine (KAc) binding pocket of BRD4, thereby disrupting its interaction with acetylated histones and transcriptional machinery. The chemical structure of ZL0420 features a diazene (B1210634) linker, which gives rise to geometric isomerism, resulting in the (E) and (Z) configurations. The available scientific literature primarily focuses on the characterization and biological activity of the (E)-isomer of ZL0420. In contrast, there is a conspicuous absence of published data on the synthesis, isolation, and biological evaluation of the (Z)-ZL0420 isomer. Commercial suppliers offer "(E/Z)-ZL0420," described as a racemic mixture of the two isomers[1].
Comparative Biological Activity
All peer-reviewed studies to date report the biological activity of ZL0420 as being attributed to the (E)-isomer. This suggests that the (E)-configuration is crucial for the molecule's potent and selective inhibition of BRD4.
Quantitative Data for (E)-ZL0420
The following tables summarize the inhibitory activity of (E)-ZL0420 against BRD4 and its effect on gene expression.
Table 1: In Vitro Inhibitory Activity of (E)-ZL0420 against BRD4 Bromodomains [1][2][3]
| Target | IC₅₀ (nM) |
| BRD4 BD1 | 27 |
| BRD4 BD2 | 32 |
Table 2: Cellular Activity of (E)-ZL0420 in Human Small Airway Epithelial Cells (hSAECs) [2]
| Gene Target | Assay | IC₅₀ (µM) |
| ISG54 | TLR3-dependent gene expression | 0.49 - 0.86 |
| ISG56 | TLR3-dependent gene expression | 0.49 - 0.86 |
| IL-8 | TLR3-dependent gene expression | 0.49 - 0.86 |
| Groβ | TLR3-dependent gene expression | 0.49 - 0.86 |
As there is no available data for (Z)-ZL0420, a direct quantitative comparison is not possible. However, the high potency of the (E)-isomer suggests a stringent structural requirement for binding to the BRD4 bromodomain. It is a common phenomenon in pharmacology that one stereoisomer is significantly more active than its counterpart.
Mechanism of Action: The Role of the (E)-Isomer
The potent activity of (E)-ZL0420 is attributed to its ability to dock effectively into the acetyl-lysine binding pocket of BRD4. This binding is stabilized by key interactions, including hydrogen bonds with asparagine 140 (Asn140) and, via a water molecule, with tyrosine 97 (Tyr97). The geometry of the (E)-isomer is likely optimal for establishing these critical interactions within the binding pocket.
Signaling Pathway of BRD4 Inhibition by (E)-ZL0420
The following diagram illustrates the signaling pathway affected by (E)-ZL0420. Upon stimulation by agonists like poly(I:C) (a TLR3 agonist), BRD4 is recruited to chromatin, where it promotes the transcription of pro-inflammatory genes. (E)-ZL0420 competitively binds to the bromodomains of BRD4, preventing its association with acetylated histones and thereby inhibiting downstream gene transcription and the inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, separation, and evaluation of the ZL0420 isomers.
Synthesis and Separation of (E)- and (Z)-ZL0420
While the specific stereoselective synthesis of either isomer has not been detailed in the literature, a general synthetic route for ZL0420 has been published. The synthesis likely produces a mixture of (E) and (Z) isomers, with the (E)-isomer being the thermodynamically more stable and predominant product.
Hypothetical Separation Protocol:
-
Column Chromatography: A mixture of (E)- and (Z)-ZL0420 can be subjected to flash column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mobile phase of dichloromethane (B109758) and methanol, would likely be effective in separating the isomers based on their differing polarities.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale separation, reverse-phase HPLC is a suitable technique. A C18 column with a mobile phase gradient of acetonitrile (B52724) and water with a trifluoroacetic acid modifier could be employed. The elution of the isomers would be monitored by UV detection.
In Vitro BRD4 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC₅₀ values of the isomers against BRD4 bromodomains.
-
Reagents: Recombinant BRD4 BD1 or BD2 protein, a biotinylated histone H4 peptide, europium-labeled anti-histone antibody, and streptavidin-allophycocyanin.
-
Procedure:
-
The test compound ((E)-ZL0420 or (Z)-ZL0420) is serially diluted in the assay buffer.
-
The BRD4 protein and the biotinylated histone peptide are incubated with the compound.
-
The europium-labeled antibody and streptavidin-allophycocyanin are added.
-
The TR-FRET signal is measured on a suitable plate reader. The signal is proportional to the binding of BRD4 to the histone peptide.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Cellular Assay for Inhibition of TLR3-Induced Gene Expression
This assay assesses the ability of the isomers to inhibit pro-inflammatory gene expression in a cellular context.
-
Cell Line: Human small airway epithelial cells (hSAECs).
-
Procedure:
-
hSAECs are pre-treated with various concentrations of the test compound for 24 hours.
-
The cells are then stimulated with poly(I:C) (a TLR3 agonist) for 4 hours.
-
Total RNA is extracted from the cells.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., IL6, CXCL8, ISG54).
-
The IC₅₀ value is determined by the concentration of the compound that causes a 50% reduction in gene expression.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparative analysis of the (E) and (Z) isomers of ZL0420.
Conclusion
The available evidence strongly indicates that the (E)-isomer of ZL0420 is the biologically active form, exhibiting potent and selective inhibition of BRD4. The lack of data for the (Z)-isomer suggests that it may be significantly less active or inactive. For researchers in drug development, the focus should be on the stereoselective synthesis or efficient separation of the (E)-isomer to ensure the potency and specificity of ZL0420 as a BRD4 inhibitor. Further studies are warranted to isolate and characterize the (Z)-isomer to definitively confirm its biological activity profile and provide a complete comparative analysis.
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel BRD4 Inhibitors: ZL0420 and ZL0454
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two novel, potent, and selective bromodomain-containing protein 4 (BRD4) inhibitors, ZL0420 and ZL0454. These compounds have been investigated for their potential in mitigating airway inflammation. This document summarizes their performance based on available experimental data, details the underlying experimental protocols, and visualizes key biological pathways.
Overview and Mechanism of Action
ZL0420 and ZL0454 are small molecule inhibitors designed to target the bromodomains of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 acts as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in the transcription of pro-inflammatory genes.[1][2] The activation of the NF-κB/RelA transcription factor triggers the atypical histone acetyltransferase (HAT) activity of BRD4, leading to RNA polymerase II phosphorylation and the secretion of chemokines that drive airway inflammation.[2]
Both ZL0420 and ZL0454 were designed to fit into the acetyl-lysine (KAc) binding pocket of BRD4's first bromodomain (BD1).[3] They form key hydrogen bonds with Asn140 and Tyr97, effectively blocking the interaction between BRD4 and acetylated histones.[1] This disruption of the BRD4 complex inhibits the downstream inflammatory gene expression program.
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of ZL0420 and ZL0454 against BRD4 and other BET family proteins.
Table 1: In Vitro Potency (IC50) against BRD4 Bromodomains
| Compound | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) |
| ZL0420 | 27 | 32 |
| ZL0454 | Not explicitly stated, but described as having nanomolar affinity | Not explicitly stated, but described as having nanomolar affinity |
Data sourced from MedChemExpress and Selleck Chemicals.[4][5]
Table 2: Selectivity over other BET Family Proteins
| Compound | Selectivity for BRD4 over BRD2 | Selectivity for BRD4 over BRD3 | Selectivity for BRD4 over BRDT |
| ZL0454 | 30- to 60-fold | 50- to 90-fold | 70- to 120-fold |
Data indicates that ZL0454 is highly selective for BRD4 over other BET family members.[1]
Table 3: In Vitro Inhibition of Poly(I:C)-Induced Innate Immune Gene Expression in hSAECs
| Compound | Gene Target | IC50 (µM) |
| ZL0420 | ISG54, ISG56, IL-8, Groβ | 0.49 - 0.86 |
| ZL0454 | ISG54, ISG56, IL-8, Groβ | Submicromolar |
hSAECs: human small airway epithelial cells. Poly(I:C) is a synthetic analog of double-stranded RNA, used to mimic viral infection and induce a TLR3-dependent innate immune response.[1][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: Targeted Signaling Pathway of ZL0420 & ZL0454.
Caption: In Vitro Experimental Workflow.
In Vivo Efficacy
In a mouse model of poly(I:C)-induced acute airway inflammation, both ZL0420 and ZL0454 demonstrated significant efficacy.[3] Histological analysis revealed that administration of either inhibitor completely blocked the profound neutrophilic inflammation around small and medium-sized airways that was induced by poly(I:C).[3] Furthermore, in a model of chronic airway remodeling, both ZL0420 and ZL0454 were more potent than nonselective BET inhibitors at reducing poly(I:C)-induced weight loss and fibrosis.[6][7][8][9] They also reversed airway hyperresponsiveness and increased lung compliance.[6][7][9]
Experimental Protocols
In Vitro Inhibition of Poly(I:C)-Induced Gene Expression
-
Cell Line: Human small airway epithelial cells (hSAECs) were used.[1]
-
Treatment: Cells were pre-incubated with varying concentrations of ZL0420, ZL0454, or a vehicle control overnight.[1]
-
Stimulation: Cells were then stimulated with poly(I:C) (10 µg/mL) for 4 hours, which is the time point for maximal innate immune gene expression.[1]
-
Analysis: Total RNA was extracted from the cells.[1] Quantitative real-time polymerase chain reaction (Q-RT-PCR) was performed to measure the expression levels of innate immune genes, including ISG54, ISG56, IL-8, and Groβ.[1]
-
Data Calculation: The percentage of inhibition was calculated relative to the control group (poly(I:C) stimulation without inhibitor). IC50 values were determined from dose-response curves using curve-fitting algorithms.[1]
In Vivo Model of Acute Airway Inflammation
-
Animal Model: C57BL/6 mice were used for the in vivo studies.[4]
-
Treatment: Mice were pre-treated with ZL0420 (10 mg/kg body weight, intraperitoneal route) or ZL0454 one day prior to stimulation.[4]
-
Stimulation: Airway inflammation was induced by the administration of poly(I:C).[3]
-
Analysis: 24 hours after poly(I:C) stimulation, lung tissues were collected for histological analysis to assess the level of neutrophilic inflammation around the airways.[3]
Conclusion
Both ZL0420 and ZL0454 are potent and selective inhibitors of BRD4 with significant anti-inflammatory effects in both in vitro and in vivo models of airway inflammation. Their ability to specifically target BRD4 and disrupt the NF-κB-driven inflammatory cascade makes them promising candidates for further investigation in the context of respiratory diseases. ZL0454, in particular, has been highlighted for its high selectivity over other BET family members, which may translate to a more favorable safety profile. The experimental data strongly supports the continued development of these compounds as potential therapeutics for inflammatory airway conditions.
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
Unveiling the Potency of ZL0420: A Comparative Analysis of a Selective BRD4 Inhibitor Across Diverse Cell Types
For researchers, scientists, and professionals in drug development, the quest for potent and selective therapeutic agents is paramount. ZL0420, a novel inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4, has emerged as a promising candidate, particularly in the context of inflammation. This guide provides a comprehensive cross-validation of ZL0420's activity in comparison to other well-known BET inhibitors, JQ1 and RVX-208, across various cell types, supported by experimental data and detailed protocols.
ZL0420 distinguishes itself as a potent and selective antagonist of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the transcriptional regulation of genes critical to inflammation and cancer.[1][2] Its mechanism of action involves binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby preventing its interaction with acetylated histones and transcription factors.[2] This interference disrupts the assembly of transcriptional machinery, leading to the suppression of target gene expression.
Comparative Activity of ZL0420 and Alternative BET Inhibitors
To objectively assess the efficacy of ZL0420, its activity is compared with two other widely studied BET inhibitors: JQ1, a pan-BET inhibitor, and RVX-208, which exhibits some selectivity for the second bromodomain (BD2). The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds in various cell lines, showcasing their potency and cellular context-dependent effects.
| Compound | Cell Type | Assay | IC50 | Reference |
| ZL0420 | Human Small Airway Epithelial Cells (hSAEC) | Inhibition of poly(I:C)-induced IL-6 expression | ~0.5 µM | [3] |
| Human Small Airway Epithelial Cells (hSAEC) | Inhibition of poly(I:C)-induced CIG5 expression | ~0.5 µM | [3] | |
| BRD4 BD1 (cell-free) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 27 nM | ||
| BRD4 BD2 (cell-free) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 32 nM | ||
| JQ1 | NUT Midline Carcinoma (NMC) cell lines | Cell Viability | Sub-micromolar | |
| Bladder Cancer cell lines | Cell Proliferation | Not specified | ||
| Lymphoma and Leukemia cell lines | Cell Proliferation | Not specified | ||
| Human Pulmonary Microvascular Endothelial Cells (HPMEC) | Inhibition of IL-6 and IL-8 expression | Not specified | ||
| Lung Adenocarcinoma cell lines (sensitive subset) | Cell Viability | 0.42–4.19 µM | ||
| Ovarian and Endometrial Carcinoma cell lines | Cell Viability | 0.28–10.36 µM | ||
| RVX-208 | BRD4 BD2 (cell-free) | Not specified | 0.510 µM | |
| BRD4 BD1 (cell-free) | Not specified | 87 µM | ||
| Calu-3 (human bronchial epithelial cells) | ACE2 Gene Expression | Dose-dependent reduction | ||
| Vero E6 (monkey kidney epithelial cells) | ACE2 Gene Expression | Dose-dependent reduction | ||
| HepG2 (human liver cancer cells) | Gene Expression | Modest transcriptional effect compared to JQ1 | ||
| THP-1 (human monocytic cells) | Inflammatory Gene Expression | Suppression of TNFα-induced genes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of BET inhibitors on cell lines.
Materials:
-
Target cell lines
-
Complete culture medium
-
96-well plates
-
BET inhibitors (ZL0420, JQ1, RVX-208)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: The following day, treat the cells with serial dilutions of the BET inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Quantitative Real-Time PCR (qRT-PCR) for TLR3-Induced Gene Expression
This protocol is designed to quantify the inhibitory effect of ZL0420 on the expression of inflammatory genes induced by the TLR3 agonist poly(I:C).
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Complete culture medium
-
ZL0420
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture hSAECs to 80-90% confluency. Pre-treat the cells with various concentrations of ZL0420 for 1-2 hours.
-
Stimulation: Stimulate the cells with poly(I:C) (e.g., 10 µg/mL) for 4-6 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene.
Visualizing the Mechanism of Action
To illustrate the signaling pathway affected by ZL0420 and the experimental workflow for its validation, the following diagrams are provided.
References
Safety Operating Guide
Personal protective equipment for handling (E/Z)-ZL0420
Essential Safety and Handling Guide for (E/Z)-ZL0420
This compound , a potent and selective bromodomain-containing protein 4 (BRD4) inhibitor, requires careful handling in a laboratory setting.[1] Although a Safety Data Sheet (SDS) from one supplier suggests the substance is not classified under the Globally Harmonized System (GHS), another document from the same supplier advises treating it as potentially hazardous until more information is available.[1][2] This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal. For research use only, this compound is not intended for human or veterinary use.[1]
Hazard Identification and Precautionary Measures
As a precautionary measure, this compound should be considered hazardous. Direct contact with the skin, eyes, and respiratory tract should be avoided. Ingestion and inhalation must be prevented.[2] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE)
The following PPE is recommended to minimize exposure when handling this compound in its solid (crystalline) form or when dissolved in solvents like DMSO and dimethylformamide.[2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | With side shields |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Due to a lack of specific testing, glove material should be selected based on the solvent used and breakthrough time. |
| Body Protection | Laboratory Coat | Standard lab coat |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities or if aerosolization is possible, use a fume hood. |
Operational Plan: Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation.
-
Avoid generating dust when working with the solid form.
-
Prevent contact with eyes, skin, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
Storage: this compound is supplied as a crystalline solid.[2] Proper storage is crucial to maintain its stability.
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
A stock solution can be prepared by dissolving ZL0420 in organic solvents such as DMSO or dimethylformamide, with a solubility of approximately 30 mg/ml.[2] For aqueous buffers, it is sparingly soluble; first dissolve in DMSO and then dilute with the aqueous buffer.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the substance to enter sewers or waterways.
Experimental Workflow and Logical Relationships
Below are diagrams illustrating the procedural workflow for handling this compound and its mechanism of action as a BRD4 inhibitor.
Caption: Procedural workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
